Tolmetin(1-)

Vue d'ensemble

Description

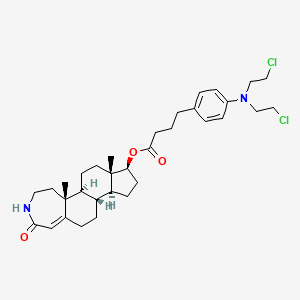

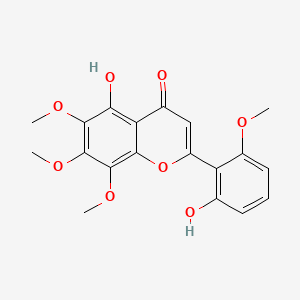

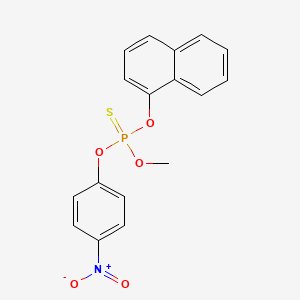

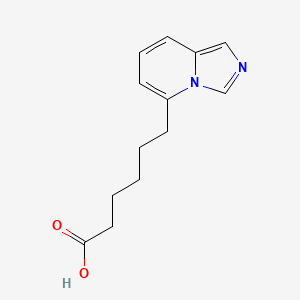

Tolmetin(1-) is a monocarboxylic acid anion that is the conjugate base of tolmetin, obtained by deprotonation of the carboxy group. It is a conjugate base of a tolmetin.

Applications De Recherche Scientifique

Solubility in Supercritical Carbon Dioxide

Tolmetin's solubility in supercritical carbon dioxide (SC-CO2) was studied for drug nanonization purposes. The research demonstrated a direct correlation between pressure and tolmetin's solubility, with temperature having a dual effect based on the crossover pressure. This study is significant for drug delivery applications (Pishnamazi et al., 2020).

Potentiometric Analysis in Pharmaceutical and Plasma Samples

A potentiometric ion-selective electrode (ISE) was developed for the direct assay of tolmetin in pharmaceutical dosage forms and human plasma. This method offers an environmentally friendly alternative for quality control and clinical labs (Mahrous et al., 2023).

Fast Dissolving Tablets for Rheumatoid Arthritis Treatment

A study focused on creating tolmetin sodium fast-dissolving tablets (TLM-FDT) to enhance its bioavailability for rheumatoid arthritis treatment. The research utilized Box-Behnken design and response surface methodology, demonstrating significant increases in drug bioavailability and anti-inflammatory efficacy (Elsayed et al., 2022).

Ocular Drug Delivery System

Tolmetin was formulated into ocular inserts using hydroxypropyl methylcellulose and carbomer 934p for the management of ocular inflammations. These ocular films offered controlled release, improved anti-inflammatory drug delivery, and were effective for topical administration (Tofighia et al., 2017).

Interaction with Membrane Mimetic Models

The interaction of tolmetin with membrane mimetic models (liposomes, monolayers, and supported lipid bilayers) was studied using biophysical techniques. This research provides insights into tolmetin's therapeutic action and gastrointestinal toxicity, highlighting its dependence on drug ionization and lipid phase state (Nunes et al., 2011).

Controlled Release Microspheres for Rheumatoid Arthritis

Controlled release microspheres of tolmetin sodium were developed using alginate and chitosan copolymers, aiming to control the release rate and mitigate gastrointestinal side effects. The study employed Box-Behnken design, revealing that the internal gelation technique is a promising method for controlling tolmetin release (Elsayed, 2021).

Mucoadhesive Hydrogels for Rectal Application

Research on rectal mucoadhesive hydrogels loaded with Tolmetin Sodium aimed to prolong action duration and increase bioavailability. The study explored various polymer types and concentrations, demonstrating controlled drug release and potential for enhanced therapeutic efficacy (Ramadan et al., 2017).

Propriétés

IUPAC Name |

2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-10-3-5-11(6-4-10)15(19)13-8-7-12(16(13)2)9-14(17)18/h3-8H,9H2,1-2H3,(H,17,18)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPSPUYADGBWSHF-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14NO3- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.28 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3,5-Ditert-butyl-4-hydroxyphenyl)methylidene]-1-methoxypyrrolidin-2-one](/img/structure/B1221295.png)